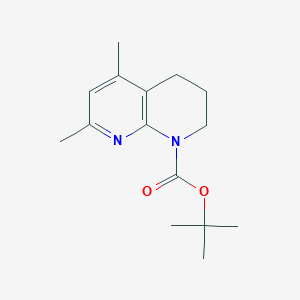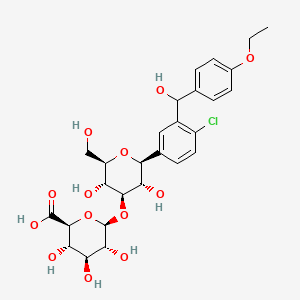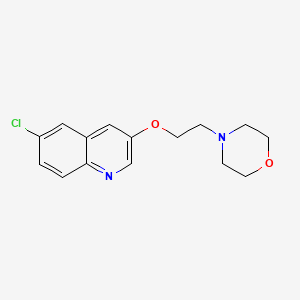
6-Chloro-3-(2-morpholin-4-ylethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine is a synthetic organic compound that features a quinoline ring system substituted with a chloro group at the 6-position and an oxyethyl group at the 3-position, which is further connected to a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Oxyethylation: The oxyethyl group can be introduced through an etherification reaction using ethylene glycol or its derivatives in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Morpholine Attachment: The final step involves the reaction of the oxyethyl intermediate with morpholine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine has several scientific research applications:
Medicinal Chemistry:
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.
Materials Science: The compound may be utilized in the development of novel materials with specific electronic or photophysical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to explore new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline ring can intercalate with DNA, inhibit topoisomerases, or interfere with heme detoxification in malaria parasites. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline: The parent compound with a wide range of derivatives used in various applications.
Morpholine: A versatile heterocycle used in pharmaceuticals and agrochemicals.
Uniqueness
4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine is unique due to its specific combination of a chloroquinoline moiety and a morpholine ring connected via an oxyethyl linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H17ClN2O2 |
|---|---|
Molekulargewicht |
292.76 g/mol |
IUPAC-Name |
4-[2-(6-chloroquinolin-3-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-1-2-15-12(9-13)10-14(11-17-15)20-8-5-18-3-6-19-7-4-18/h1-2,9-11H,3-8H2 |
InChI-Schlüssel |
MZWUFXGGDJZYKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC2=CN=C3C=CC(=CC3=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


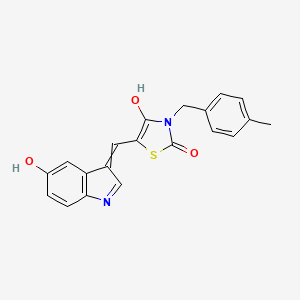
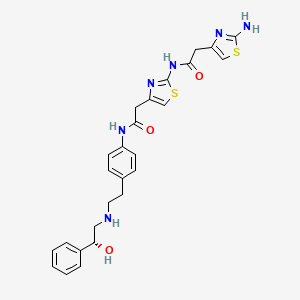
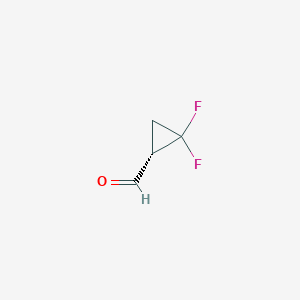
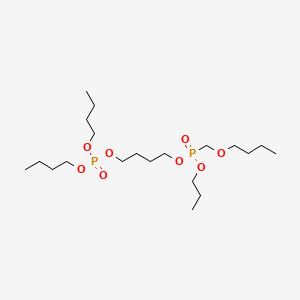
![4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)
![2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13862657.png)


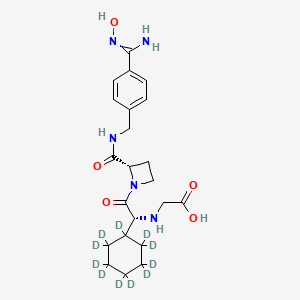

![1-(Diphenylmethyl)-4-[4-phenyl-1-(2-phenylethenyl)-3-buten-1-yl]piperazine;Cinnarizine Impurity D; Cinnarizine EP Impurity D](/img/structure/B13862675.png)
![Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B13862681.png)
